

"physical and chemical properties of Methyl undecanoate-d21"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl undecanoate-d21

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A Comprehensive Technical Guide to Methyl Undecanoate-d21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analytical methodologies for **Methyl undecanoate-d21**. This deuterated fatty acid methyl ester is a crucial tool in various research and development applications, particularly as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

Methyl undecanoate-d21 is the deuterium-labeled form of Methyl undecanoate. While specific experimental data for the deuterated compound is limited, its physical properties are predicted to be very similar to its non-deuterated counterpart, with the key difference being its molecular weight.

Table 1: Physical and Chemical Properties of Methyl Undecanoate and **Methyl Undecanoate-d21**

Property	Methyl Undecanoate	Methyl Undecanoate-d21
CAS Number	1731-86-8[1]	1219804-96-2[2]
Molecular Formula	C12H24O2[1]	C12D21H3O2[3]
Molecular Weight	200.32 g/mol [1]	221.45 g/mol [3]
Appearance	Colorless to pale yellow liquid	-
Melting Point	-10 °C[4]	-
Boiling Point	247-249 °C[4]	-
Density	0.872 g/mL at 25 °C[4]	-
Refractive Index	1.429 at 20 °C[4]	-
Solubility	Soluble in ethanol and ether; insoluble in water.[4]	-

Synthesis

The synthesis of Methyl undecanoate is primarily achieved through the acid-catalyzed esterification of undecanoic acid with methanol.[5] The deuterated analogue, **Methyl undecanoate-d21**, is synthesized using deuterated undecanoic acid.

Applications in Research and Drug Development

Methyl undecanoate-d21 serves as a valuable internal standard in analytical chemistry.[6] Its key applications include:

- **Quantitative Analysis:** Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of lipids and other metabolites in complex biological samples.[6]
- **Tracer Studies:** Employed as a tracer in metabolic studies to investigate the fate of fatty acids in biological systems.[6]
- **Pharmacokinetic Studies:** The incorporation of stable isotopes like deuterium can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **Methyl undecanoate-d21**.^[7] The following is a general protocol that can be adapted for specific applications.

1. Sample Preparation:

- Dissolve a known amount of the sample containing the analyte and the internal standard (**Methyl undecanoate-d21**) in a suitable volatile solvent such as hexane or ethyl acetate.^[7]
- If necessary, perform derivatization to convert non-volatile compounds into more volatile derivatives.
- Transfer the solution to a GC vial.

2. GC-MS Instrumentation and Parameters:

- GC Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or HP-INNOWax), is suitable for the separation of fatty acid methyl esters.^[7] A typical column dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.^[7]
- Inlet Temperature: 250 °C to ensure efficient volatilization of the sample.^[7]
- Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.^[7]
- Ion Source Temperature: 230 °C.^[7]
- Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used for generating reproducible mass spectra.^[7]

- Mass Scan Range: 40 - 350 m/z to cover the expected molecular ion and fragment ions.[7]

3. Data Analysis:

- Identify the peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.
- Quantify the analyte by comparing the peak area of the analyte to the peak area of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

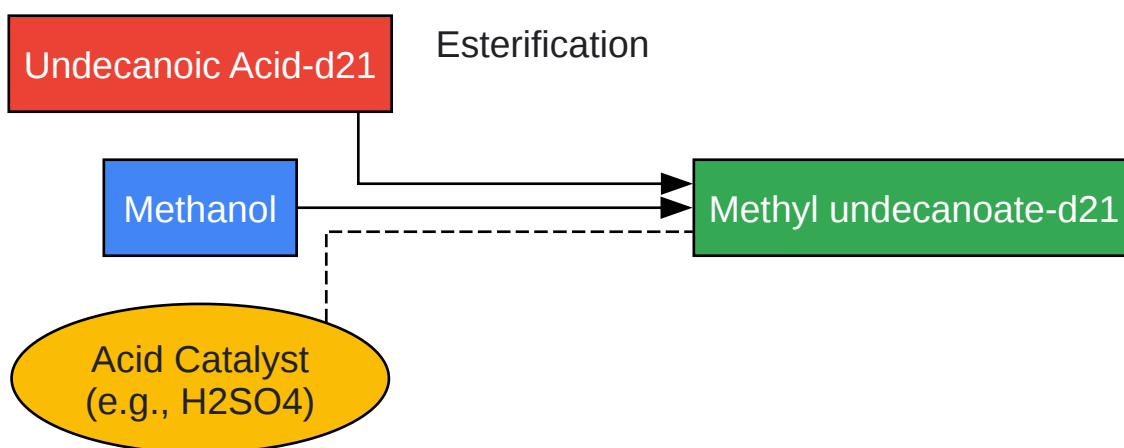
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[5] For Methyl undecanoate, ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular structure. In the case of **Methyl undecanoate-d₂₁**, the absence of proton signals in the deuterated positions of the ^1H NMR spectrum confirms the isotopic labeling.

Visualizations



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Caption: Experimental workflow for the quantitative analysis of lipids using GC-MS with an internal standard.



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Caption: Synthesis of **Methyl undecanoate-d21** via acid-catalyzed esterification.

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- To cite this document: BenchChem. ["physical and chemical properties of Methyl undecanoate-d₂₁"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12311382#physical-and-chemical-properties-of-methyl-undecanoate-d21]

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